2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the final compound: The final step involves the coupling of the pyrimidine derivative with 2,4-dichlorobenzyl alcohol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would produce amines.
Scientific Research Applications
2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxy-pyrimidin-4-ol: This compound shares the pyrimidine core but lacks the trifluoromethyl and dichlorobenzyl groups.
Ethyl acetoacetate: Although structurally different, it is used in similar synthetic applications.
Uniqueness
The uniqueness of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C25H18Cl2F3N3O3 |
---|---|
Molecular Weight |
536.3 g/mol |
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C25H18Cl2F3N3O3/c1-35-16-6-3-13(4-7-16)21-22(32-24(31)33-23(21)25(28,29)30)18-9-8-17(11-20(18)34)36-12-14-2-5-15(26)10-19(14)27/h2-11,34H,12H2,1H3,(H2,31,32,33) |
InChI Key |
VIDQOZBQEDRWEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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